molecular formula C16H15NO3 B2768729 benzyl N-(4-acetylphenyl)carbamate CAS No. 72531-10-3

benzyl N-(4-acetylphenyl)carbamate

Cat. No.: B2768729
CAS No.: 72531-10-3
M. Wt: 269.3
InChI Key: NOHXJNWKJRULHU-UHFFFAOYSA-N
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Description

Benzyl N-(4-acetylphenyl)carbamate is an organic compound with the molecular formula C16H15NO3. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis and pharmaceuticals. This compound features a benzyl group attached to a carbamate moiety, with an acetyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-acetylphenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 4-acetylaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an efficient route to the synthesis of substituted O-aryl carbamates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized for cost-effectiveness and yield. Catalysts such as palladium on carbon (Pd-C) may be used for hydrogenation steps, while bases like cesium carbonate can facilitate the formation of carbamates .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce benzyl N-(4-acetylphenyl)amine.

Scientific Research Applications

Benzyl N-(4-acetylphenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(4-acetylphenyl)carbamate involves its hydrolysis to release the active amine. This process is catalyzed by enzymes such as esterases, which cleave the carbamate bond. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(3-acetylphenyl)carbamate: Similar structure but with the acetyl group in the meta position.

    Benzyl N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of an acetyl group.

Uniqueness

Benzyl N-(4-acetylphenyl)carbamate is unique due to the presence of the acetyl group in the para position, which can influence its reactivity and interactions with biological targets. This structural feature can affect the compound’s stability, solubility, and overall pharmacokinetic properties .

Properties

IUPAC Name

benzyl N-(4-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)14-7-9-15(10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOHXJNWKJRULHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 10 g of 4-aminoacetophenone (74 mmol, 1 eq) in a mixture of 60 ml of water and 100 ml of dioxane at 0° C., 12.43 g of NaHCO3 (148 mmol, 2 eq) and 15.3 g of benzyl chloroformate (85 mmol, 1.15 eq, purity 95%) are added. The mixture is stirred at room temperature for 4 h and then concentrated under reduced pressure to remove the dioxane. The suspension is diluted with 70 ml of water and 150 ml of ethyl acetate. The phases are separated and the organic layer is washed with 2×50 ml of brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 19.5 g of the product as solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.43 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two

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